NVS-PAK1-1
Overview
Description
NVS-PAK1-1 is a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1), a serine-threonine kinase that plays a crucial role in various cellular processes, including cell adhesion, cytoskeleton dynamics, migration, proliferation, apoptosis, mitosis, and vesicle-mediated transport processes . PAK1 is involved in many intracellular signaling pathways and is often overexpressed or activated in various tumor types .
Preparation Methods
The synthetic route for NVS-PAK1-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The compound is typically synthesized through a series of chemical reactions involving the use of specific reagents and conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
NVS-PAK1-1 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the compound.
Substitution Reactions: Common reagents used in these reactions include halogens and other nucleophiles.
Major Products: The primary products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NVS-PAK1-1 has several scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of PAK1 in various biochemical assays.
Biology: Helps in understanding the role of PAK1 in cellular processes such as migration, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating cancers where PAK1 is overexpressed or activated.
Industry: Utilized in the development of new drugs targeting PAK1 and related pathways
Mechanism of Action
NVS-PAK1-1 exerts its effects by selectively inhibiting the activity of PAK1. It binds to the allosteric site of PAK1, preventing its autophosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways, including the ERK, AKT, and WNT pathways, which are crucial for cell proliferation and survival .
Comparison with Similar Compounds
NVS-PAK1-1 is unique due to its high selectivity and potency for PAK1 compared to other PAK isoforms. Similar compounds include:
G-5555: Another PAK inhibitor with broader activity against multiple PAK isoforms.
FRAX-1036: A PAK inhibitor with a different mechanism of action and broader kinase inhibition profile.
This compound stands out due to its exceptional selectivity for PAK1, making it a valuable tool for studying PAK1-specific functions and developing targeted therapies .
Properties
IUPAC Name |
(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClF3N5O/c1-13(2)28-23(33)31-8-7-16(11-31)29-22-17-9-14(24)3-5-19(17)32(12-21(26)27)20-6-4-15(25)10-18(20)30-22/h3-6,9-10,13,16,21H,7-8,11-12H2,1-2H3,(H,28,33)(H,29,30)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINGHOPGNMYCAB-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)N1CC[C@@H](C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClF3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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